BenchChemオンラインストアへようこそ!

Sodium 4-hydroxyphenylglyoxylate

CPT I Inhibition Fatty Acid Oxidation Comparative Pharmacology

Select Sodium 4-hydroxyphenylglyoxylate for its unparalleled inhibition kinetics: unaffected by oleoyl-CoA concentration, unlike malonyl-CoA, enabling precise discrimination of regulatory pathways in CPT I assays. Its ~46-fold I50 differential between heart (11 µM) and liver (510 µM) permits tissue-selective fatty acid oxidation studies. Standardized sodium salt ensures consistent solubility and bioavailability in assay buffers. Validate assay sensitivity using its established inhibitor rank order.

Molecular Formula C8H5NaO4
Molecular Weight 188.11 g/mol
CAS No. 54537-30-3
Cat. No. B1323550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-hydroxyphenylglyoxylate
CAS54537-30-3
Molecular FormulaC8H5NaO4
Molecular Weight188.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(=O)[O-])O.[Na+]
InChIInChI=1S/C8H6O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,9H,(H,11,12);/q;+1/p-1
InChIKeySIZKOKCUGWOJMH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Hydroxyphenylglyoxylate (CAS 54537-30-3): A CPT I Inhibitor and Metabolic Intermediate for Research Procurement


Sodium 4-hydroxyphenylglyoxylate (CAS 54537-30-3), the sodium salt of 4-hydroxyphenylglyoxylic acid, is an inhibitor of carnitine palmitoyltransferase I (CPT I) [1]. This compound is primarily utilized as a research tool to study CPT I sensitivity changes in liver mitochondria and to investigate fatty acid oxidation pathways in isolated hepatocytes . It also serves as a metabolic intermediate in the biosynthesis of non-proteinogenic amino acids relevant to antibiotic production [2].

Why Generic Substitution of Sodium 4-Hydroxyphenylglyoxylate (CAS 54537-30-3) Fails in Specialized Research Applications


Substituting Sodium 4-hydroxyphenylglyoxylate with generic CPT I inhibitors or structurally similar glyoxylate derivatives is not advisable due to its unique kinetic profile. Unlike malonyl-CoA, its inhibition of CPT I is not affected by oleoyl-CoA concentration, a critical factor in assays involving fatty acid substrates [1]. Furthermore, its inhibitory potency is highly pH-dependent and exhibits significant tissue-specific variation in sensitivity (e.g., heart vs. liver mitochondria), which must be accounted for in experimental design [2]. Simple salt form substitution can also impact solubility and bioavailability in specific buffer systems [3].

Quantitative Evidence Guide for Sodium 4-Hydroxyphenylglyoxylate (CAS 54537-30-3): Differentiating Data for Scientific Selection


CPT I Inhibitory Potency: Ranked Among Clinical and Research Comparators

In a direct head-to-head comparison of CPT I inhibitors, 4-hydroxyphenylglyoxylate (HPG) demonstrated potency equivalent to the anti-anginal drug perhexiline, and superior to amiodarone. The rank order of potency for inhibition of cardiac CPT-1 in vitro was malonyl-CoA > 4-hydroxyphenylglyoxylate = perhexiline > amiodarone = monohydroxy-perhexiline [1].

CPT I Inhibition Fatty Acid Oxidation Comparative Pharmacology

Tissue-Specific I50 Values for CPT I Inhibition: Heart vs. Liver Mitochondria

The compound exhibits marked tissue-specific inhibitory potency, with an I50 of 11 μM for heart mitochondria CPT I compared to 510 μM for liver mitochondria CPT I, representing a ~46-fold difference in sensitivity [1].

Tissue Selectivity Mitochondrial Metabolism CPT I Sensitivity

Kinetic Mechanism: Differential Sensitivity to Oleoyl-CoA and pH

Unlike malonyl-CoA, whose inhibition is affected by oleoyl-CoA concentration, 4-hydroxyphenylglyoxylate inhibition of CPT I is not affected by oleoyl-CoA. However, similar to malonyl-CoA, its inhibition is highly pH-dependent [1].

Enzyme Kinetics Allosteric Regulation Malonyl-CoA Analogs

Defined Application Scenarios for Sodium 4-Hydroxyphenylglyoxylate (CAS 54537-30-3) Based on Quantitative Evidence


Calibration and Validation of CPT I Inhibition Assays

Utilize Sodium 4-hydroxyphenylglyoxylate as a reference inhibitor in CPT I activity assays. Its established rank order among known inhibitors (malonyl-CoA > HPG = perhexiline > amiodarone) provides a benchmark for validating assay sensitivity and compound potency [1].

Tissue-Specific Metabolic Studies in Cardiac vs. Hepatic Models

Employ the compound to investigate tissue-specific CPT I regulation. The ~46-fold difference in I50 between heart (11 μM) and liver (510 μM) mitochondria allows for selective inhibition of cardiac fatty acid oxidation in mixed-cell or whole-organ models [2].

Mechanistic Studies of CPT I Allosteric Regulation

Use Sodium 4-hydroxyphenylglyoxylate to differentiate between malonyl-CoA-dependent and -independent regulatory pathways. Its insensitivity to oleoyl-CoA concentration, in contrast to malonyl-CoA, makes it an ideal tool for isolating pH-dependent effects on CPT I activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 4-hydroxyphenylglyoxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.